2-(2-Fluoroethyl)triazol-4-amine: Scaffold Synthesis, Physicochemical Profiling, and Applications in Molecular Imaging
2-(2-Fluoroethyl)triazol-4-amine: Scaffold Synthesis, Physicochemical Profiling, and Applications in Molecular Imaging
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, strong dipole properties, and hydrogen-bonding capabilities. Specifically, 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine (CAS: 2137855-26-4) represents a highly specialized building block. By locking the triazole into its 2H-tautomeric form via N2-alkylation, the molecule exhibits a significantly lower dipole moment and higher lipophilicity than its 1H-counterparts. The strategic incorporation of a 2-fluoroethyl group serves a dual purpose: it acts as a robust bioisostere for modulating pharmacokinetics, and it provides a direct pathway for the development of
This whitepaper provides an authoritative guide on the structural properties, regioselective synthesis, and downstream applications of this critical intermediate.
Chemical Structure & Physicochemical Properties
The positioning of the fluoroethyl group at N2 and the amine at C4 creates a unique electronic environment. The 2H-1,2,3-triazole isomer is characterized by a high degree of aromaticity and a symmetrical electron distribution compared to the 1H-isomer. This structural nuance directly impacts the molecule's physical properties, making it highly permeable to lipid bilayers—a critical factor for central nervous system (CNS) drug design.
Table 1: Physicochemical Profile of 2-(2-Fluoroethyl)triazol-4-amine
| Property | Value | Rationale / Impact |
| Chemical Name | 2-(2-Fluoroethyl)-2H-1,2,3-triazol-4-amine | IUPAC standard nomenclature for the N2-alkylated regioisomer. |
| CAS Number | 2137855-26-4 | Unique registry identifier for this specific building block [1]. |
| Molecular Formula | Defines the atomic composition. | |
| Molecular Weight | 130.12 g/mol | Low molecular weight provides a high ligand efficiency index (LEI) when used as a fragment. |
| TPSA | ~56.7 Ų | The combined polar surface area of the triazole and primary amine is optimal for blood-brain barrier (BBB) penetration. |
| Dipole Moment | Low (vs. 1H-isomer) | 2H-triazoles lack the strong dipole of 1H-triazoles, significantly increasing overall lipophilicity and membrane permeability. |
Mechanistic Pathways for Synthesis
The synthesis of 2-substituted 2H-1,2,3-triazoles is notoriously challenging due to the competing nucleophilicity of the N1, N2, and N3 atoms [2]. Direct alkylation of an unsubstituted 1H-1,2,3-triazole typically yields a complex mixture of regioisomers.
Causality in Reaction Design: To achieve regioselectivity, we utilize 4-nitro-1H-1,2,3-triazole as the starting material. The strong electron-withdrawing nature of the C4-nitro group increases the acidity of the triazole proton, allowing for easy deprotonation by a mild base. More importantly, the steric bulk of the nitro group severely hinders electrophilic attack at the adjacent N3 position, and to a lesser extent, the N1 position. Under thermodynamic conditions (elevated temperatures, polar aprotic solvent), the alkylation is driven toward the least sterically hindered and most thermodynamically stable position: N2 .
Following successful N2-alkylation, the nitro group must be reduced to the target amine. While catalytic hydrogenation (e.g.,
Experimental Protocol: Synthesis Workflow
The following protocol outlines a self-validating, two-step synthesis for 2-(2-fluoroethyl)-2H-1,2,3-triazol-4-amine.
Step 1: Regioselective Alkylation
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Initiation: Charge a flame-dried, argon-purged round-bottom flask with 4-nitro-1H-1,2,3-triazole (1.0 eq) and anhydrous
(1.5 eq) in anhydrous DMF (0.2 M). -
Deprotonation: Stir the suspension at 25 °C for 15 minutes to pre-form the triazolide anion. The mixture will turn slightly yellow.
-
Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Heat the reaction to 60 °C.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Self-Validation: The desired N2-alkylated product will exhibit a higher
value (less polar) compared to the N1-isomer due to the lower dipole moment characteristic of 2H-triazoles. -
Workup: Upon complete consumption of the starting material (approx. 4–6 h), quench the reaction with ice water and extract with EtOAc (
). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF. -
Purification: Dry over
, concentrate in vacuo, and purify via flash chromatography to isolate 2-(2-fluoroethyl)-4-nitro-2H-1,2,3-triazole.-
Analytical Check:
NMR will show the triazole C5-H proton significantly downfield (~8.2 ppm), confirming the 2H-isomer architecture.
-
Step 2: Chemoselective Nitro Reduction
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Reaction Setup: Dissolve the purified 2-(2-fluoroethyl)-4-nitro-2H-1,2,3-triazole (1.0 eq) in absolute ethanol (0.1 M).
-
Reduction: Add
(5.0 eq) in portions. Reflux the mixture at 80 °C for 2 hours. -
IPC: Monitor via LC-MS. Self-Validation: Look for the complete disappearance of the nitro mass
and the appearance of the amine mass . -
Workup: Cool the mixture to room temperature and slowly pour it into a saturated aqueous
solution until pH 8 is reached. Self-Validation: A thick, white precipitate of tin hydroxide salts will form, confirming the consumption of the reducing agent. -
Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over
, and concentrate to yield the target 2-(2-fluoroethyl)triazol-4-amine.
Applications in Drug Discovery & Molecular Imaging
Bioisosteric Replacement
In medicinal chemistry, the 2H-1,2,3-triazole ring is frequently deployed as a bioisostere for amide bonds, phenyl rings, and other heteroaromatics. The C4-amine provides a versatile handle for coupling with carboxylic acids to form robust amides, or for participating in Buchwald-Hartwig cross-couplings. The 2-fluoroethyl group specifically modulates the lipophilicity (LogP) of the parent drug, often improving metabolic stability against cytochrome P450 oxidation compared to unfluorinated alkyl chains.
-PET Radiotracer Development
The fluoroethyl moiety is a premier functional group in the design of PET imaging agents[3, 4]. 2-(2-Fluoroethyl)triazol-4-amine serves as a critical "cold standard" (containing stable
Workflow & Logical Relationships
The following diagram illustrates the logical flow from precursor selection through regioselective synthesis to downstream applications.
Fig 1: Synthetic workflow and applications of 2-(2-Fluoroethyl)triazol-4-amine.
References
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Belskaya, N. et al. "A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles." ACS Omega (2021). Available at:[Link]
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Wadsworth, H. et al. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography." MedChemComm (2015). Available at:[Link]
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Zhang, M. et al. "Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659." Nuclear Medicine and Biology (2017). Available at:[Link]
